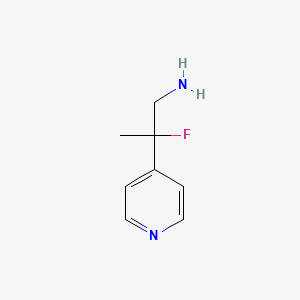

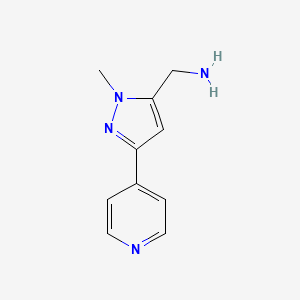

![molecular formula C9H13N3 B1470440 1-Metil-2,3,4,5-tetrahidro-1H-pirido[2,3-e][1,4]diazepina CAS No. 1780628-03-6](/img/structure/B1470440.png)

1-Metil-2,3,4,5-tetrahidro-1H-pirido[2,3-e][1,4]diazepina

Descripción general

Descripción

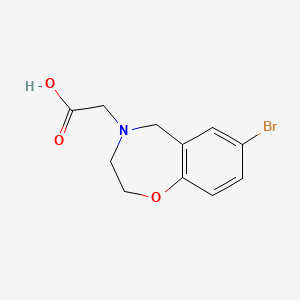

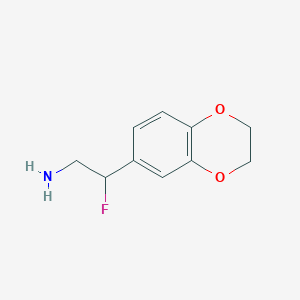

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound with the molecular formula C₁₃H₁₈N . It belongs to the class of pyridodiazepines and exhibits interesting biological properties . The compound’s structure consists of a diazepine ring fused with a pyridine ring, resulting in a bicyclic system.

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of an alkyl or aralkyl group and a sulfonyl group. These modifications are based on pharmacophores found in antitumor drugs. The exact synthetic route would depend on the specific derivatives being prepared .

Molecular Structure Analysis

The molecular formula of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is C₁₃H₁₈N . Its structure includes a tetrahydrodiazepine ring fused with a pyridine ring. You can visualize the 3D structure of this compound on ChemSpider .

Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Este compuesto se ha utilizado en el diseño y síntesis de nuevos agentes anticancerígenos . Se diseñó una serie de derivados de 2,3,4,5-tetrahidro-1H-pirido-[4,3-b] indol introduciendo un grupo alquilo o aralquilo y un grupo sulfonilo, que se consideran como los farmacóforos de algunos fármacos antitumorales . Estos compuestos mostraron una actividad antiproliferativa moderada a excelente con valores de IC50 entre 0 μM y 100 μM frente a células cancerosas .

Inhibición de la Isomerasa de Disulfuro de Proteínas

El compuesto se ha utilizado como inhibidor de la isomerasa de disulfuro de proteínas (PDI) . La PDI es una enzima en el retículo endoplásmico en los eucariotas y el periplasma de las bacterias que cataliza la formación y rotura de enlaces disulfuro entre residuos de cisteína dentro de las proteínas a medida que se pliegan. Esto permite que las proteínas encuentren rápidamente la disposición correcta de enlaces disulfuro en su estado completamente plegado, por lo que la enzima actúa para catalizar el plegamiento de proteínas.

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular han revelado las orientaciones de unión de todos los compuestos sintetizados en el sitio activo de c-Met . c-Met, también llamado tirosina-proteína quinasa Met o receptor del factor de crecimiento de hepatocitos (HGFR), es una proteína que en humanos está codificada por el gen MET. La proteína posee actividad de tirosina quinasa. La proteína precursora de cadena única primaria se escinde postraduccionalmente para producir las subunidades alfa y beta, que están unidas por enlaces disulfuro para formar el receptor maduro.

Simulaciones de Dinámica Molecular

Se han realizado simulaciones de dinámica molecular para evaluar las estabilidades de unión entre los compuestos sintetizados y sus receptores . Esto ayuda a comprender la interacción del compuesto con la proteína diana y puede proporcionar información sobre el diseño de inhibidores o fármacos más potentes.

Actividad Antiproliferativa

La actividad antiproliferativa de todos los compuestos diana se evaluó frente a las líneas celulares Hela, A549, HepG2 y MCF-7 utilizando el ensayo MTT in vitro . Los resultados se representaron mediante valores de IC50. Todos los compuestos mostraron una actividad antiproliferativa moderada a excelente con valores de IC50 entre 0 μM y 100 μM frente a células cancerosas .

Actividad Citolítica

Las proliferaciones de las líneas celulares Hela, A549, HepG2 y MCF-7 se inhibieron de forma dependiente de la dosis, y la actividad citolítica se inhibió notablemente al mismo tiempo . La actividad citolítica se refiere a la capacidad de ciertas sustancias o células para destruir células vivas.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been shown to interact with various cellular targets, including c-met .

Mode of Action

Similar compounds have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that these compounds may interact with their targets to disrupt cellular processes, leading to inhibited cell growth.

Biochemical Pathways

Similar compounds have been shown to have antiproliferative activity against various cancer cell lines . This suggests that these compounds may affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds have been shown to inhibit the proliferation of various cancer cell lines . This suggests that these compounds may have antitumor effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can vary depending on the specific cell line they are tested against . This suggests that the cellular environment may influence the action of these compounds.

Análisis Bioquímico

Biochemical Properties

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the proliferation rates of various cell types, including cancer cells, by modulating signaling pathways that control cell growth and apoptosis . Additionally, it has been observed to impact gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, molecular docking studies have shown that this compound can bind to the active sites of certain enzymes, thereby inhibiting their activity . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular functions, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .

Metabolic Pathways

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall efficacy and function .

Subcellular Localization

The subcellular localization of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

1-methyl-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-6-5-10-7-8-3-2-4-11-9(8)12/h2-4,10H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQXWWKYVBMLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

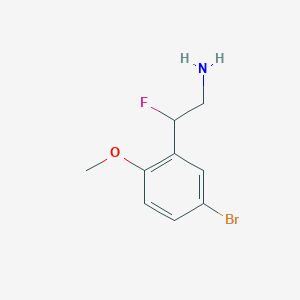

![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)